molecular formula C26H29N3O5 B8259328 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester

Cat. No.: B8259328
M. Wt: 463.5 g/mol
InChI Key: KPRMGANNVYQXIC-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
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Biological Activity

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester (commonly referred to as the compound) is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N2O4 and a molecular weight of approximately 350.37 g/mol. Its structure integrates a pyridoindole framework with additional functional groups that contribute to its biological properties. The compound's synthesis typically involves multi-step organic reactions aimed at optimizing yield and purity through methods such as continuous flow synthesis and catalytic processes .

Biological Activities

Research into the biological activity of this compound has revealed several promising applications:

Comparative Analysis

To better understand the uniqueness of this compound compared to related structures, the following table summarizes key characteristics of several similar compounds:

Compound Name Molecular Formula Unique Features
1H-Pyrido(3,4-b)indole-3-carboxylic acidC19H16N2O3Lacks diethylamino group; simpler structure
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acidC20H18N2O4Methyl substitution alters reactivity
Ethyl 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylateC14H15N2O2Reduced pyrido ring; different pharmacological profile

The distinctive combination of functional groups in the target compound enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticholinesterase Activity Study : A study focused on isolating alkaloids from Portulaca oleracea found that compounds resembling the target compound exhibited notable anticholinesterase activities. The research indicated that these compounds could improve acetylcholine levels in neurodegenerative disease models .
  • Binding Affinity Studies : Interaction studies revealed that structural modifications could enhance binding affinity to specific receptors involved in neurotransmission. This suggests a pathway for developing more effective therapeutic agents targeting neurological disorders .

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-4-28(5-2)14-23(30)29-20(26(31)32-3)13-18-17-8-6-7-9-19(17)27-24(18)25(29)16-10-11-21-22(12-16)34-15-33-21/h6-12,20,25,27H,4-5,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMGANNVYQXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103231
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588526-67-3
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588526-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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